molecular formula C19H24N2OS B1675116 Levomepromazine CAS No. 60-99-1

Levomepromazine

Cat. No.: B1675116
CAS No.: 60-99-1
M. Wt: 328.5 g/mol
InChI Key: VRQVVMDWGGWHTJ-CQSZACIVSA-N
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Mechanism of Action

Target of Action

Levomepromazine, also known as Methotrimeprazine, is a phenothiazine neuroleptic drug . It exerts its effects by blocking a variety of receptors, including adrenergic receptors, dopamine receptors, histamine receptors, muscarinic acetylcholine receptors, and serotonin receptors . These receptors play crucial roles in regulating the body’s response to stress, anxiety, and various neurological functions .

Mode of Action

This compound acts as a moderate antagonist of the dopaminergic D2 receptor , which is primarily responsible for its antipsychotic effect . It also acts as an antagonist of the adrenergic a1 and the muscarinic M1 receptors , which is associated with some side-effects of the drug, such as sedation, hypotension, and anticholinergic symptoms .

Biochemical Pathways

This compound is metabolized by cytochrome P450 , an important heme-containing enzyme superfamily . Two main metabolic pathways have been addressed: S-oxidation and N-demethylation . The N-demethylation pathway is more feasible due to its lower activation energy, making N-desmethylthis compound the most plausible metabolite of this compound .

Pharmacokinetics

This compound has an incomplete oral bioavailability due to considerable first-pass metabolism in the liver . It has a half-life of approximately 20 hours . Maximum plasma levels are reached 1 to 4 hours after oral dosing . It is extensively metabolized in the body before being excreted .

Result of Action

The antipsychotic effect of this compound is mainly due to its action as a moderate antagonist of the dopaminergic D2 receptor . It also has strong analgesic, hypnotic, and antiemetic properties that are primarily used in palliative care . It is frequently prescribed to treat intractable nausea or vomiting, and for severe delirium/agitation in the last days of life .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the metabolic mechanisms of this compound by cytochrome P450 can be affected by the individual’s metabolic situation .

Biochemical Analysis

Biochemical Properties

Levomepromazine exerts its effects by blocking a variety of receptors, including adrenergic receptors, dopamine receptors, histamine receptors, muscarinic acetylcholine receptors, and serotonin receptors . It is metabolized by cytochrome P450, an important heme-containing enzyme superfamily . Two main metabolic pathways have been addressed, S-oxidation and N-demethylation .

Cellular Effects

This compound and its metabolite desmethyl-levomepromazine appear to accumulate in human brain tissue relative to blood . It has been found to induce the expression of the main CYP enzyme CYP3A4 in human hepatocytes . This compound also has a region-specific distribution in the human brain with highest values in the basal ganglia .

Molecular Mechanism

This compound’s antipsychotic effect is largely due to its antagonism of dopamine receptors in the brain . Its binding to 5HT2 receptors may also play a role . The metabolic mechanisms of this compound by cytochrome P450 have been studied, revealing a stepwise transfer of two electrons mechanism in S-oxidation reaction .

Temporal Effects in Laboratory Settings

The elimination half-life of this compound from brain tissue is longer than from blood and was calculated to be about one week . This suggests that patients exposed to this compound cannot be considered to be free of residual effects of the drug for a number of weeks after withdrawal .

Metabolic Pathways

This compound is chiefly metabolized by CYP3A4 via 5-sulfoxidation and N-demethylation . N-demethylation is more feasible than S-oxidation due to its lower activation energy and N-desmethylthis compound therefore is the most plausible metabolite of this compound .

Transport and Distribution

This compound shows a region-specific distribution in the human brain with highest values in the basal ganglia . This might be the consequence of low expression of the metabolic enzyme Cyp2D6 in the basal ganglia .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methotrimeprazine is synthesized through a multi-step process involving the condensation of 2-methoxyphenothiazine with 3-dimethylaminopropyl chloride in the presence of a base . The reaction conditions typically involve heating the reactants under reflux in an appropriate solvent such as ethanol or toluene .

Industrial Production Methods: Industrial production of methotrimeprazine follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Properties

IUPAC Name

(2R)-3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQVVMDWGGWHTJ-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023289
Record name Levomethotrimeprazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methotrimeprazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015474
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5.25e-03 g/L
Record name Methotrimeprazine
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Record name Methotrimeprazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015474
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Methotrimeprazine's antipsychotic effect is largely due to its antagonism of dopamine receptors in the brain. In addition, its binding to 5HT2 receptors may also play a role.
Record name Methotrimeprazine
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CAS No.

60-99-1
Record name Levomepromazine
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URL https://commonchemistry.cas.org/detail?cas_rn=60-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Levomepromazine [USAN:INN:BAN:DCF]
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Record name Methotrimeprazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01403
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Record name Levomethotrimeprazine
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URL https://comptox.epa.gov/dashboard/DTXSID1023289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Levomepromazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.450
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Record name LEVOMEPROMAZINE
Source FDA Global Substance Registration System (GSRS)
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Record name Methotrimeprazine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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